Dermatoxin

Antimicrobial peptides Mollicutes Structure-activity relationship

Dermatoxin is a 32-residue non-hemolytic antimicrobial peptide (AMP) from Phyllomedusa bicolor skin. It exhibits narrow-spectrum activity against mollicutes (A. laidlawii, S. melliferum; MIC 12.5–25 µM) and select Gram+ bacteria (B. megaterium MIC 6.25 µM, C. glutamicum MIC 25 µM), while sparing S. aureus and Gram– pathogens. Its unique ion channel-mediated permeabilization without lysis offers a safer cell culture decontamination tool than alamethicin and a precise biophysical probe for peptide-lipid interaction studies. Procure dermatoxin for targeted anti-mollicute applications and membrane research.

Molecular Formula
Molecular Weight
Cat. No. B1576924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermatoxin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermatoxin: Source, Structure, and Procurement-Relevant Characteristics of a 32-Residue Frog Skin Antimicrobial Peptide


Dermatoxin is a 32-residue linear antimicrobial peptide (AMP) isolated from the skin secretion of the tree frog *Phyllomedusa bicolor* [1]. Its sequence, SLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQ, has a net charge of +2 at neutral pH and a molecular weight of 3193.69 Da [2]. The peptide belongs to the frog skin active peptide (FSAP) family, specifically the dermatoxin subfamily, which is part of the larger dermaseptin superfamily [1]. Structurally, dermatoxin adopts an amphipathic α-helical conformation in membrane-mimetic environments, a feature critical for its antimicrobial mechanism [1].

Why Dermatoxin Cannot Be Generically Substituted: Divergent Spectrum, Mechanism, and Hemolytic Profile Within the Dermaseptin Superfamily


Despite being part of the dermaseptin superfamily, dermatoxin is not interchangeable with related AMPs like dermaseptins, phylloxins, or other family members due to significant divergence in antimicrobial spectrum, mechanism of action, and toxicity profile [1]. For instance, while some dermaseptins are broad-spectrum, dermatoxin exhibits a narrower, more selective activity profile, particularly against Gram-positive bacteria and mollicutes [2]. Furthermore, its non-hemolytic nature stands in stark contrast to many other membrane-active AMPs, which often exhibit significant cytotoxicity, making its therapeutic index a key differentiator [3]. The following sections quantify these critical differences.

Quantitative Differentiation of Dermatoxin: A Data-Driven Procurement Guide Based on Comparative Activity and Selectivity


Superior Anti-Mollicute Activity of Dermatoxin Compared to Alamethicin

Dermatoxin displays potent activity against wall-less bacteria (mollicutes), a class often resistant to conventional antibiotics. In a direct head-to-head comparison against the well-characterized membrane-active peptaibol alamethicin, dermatoxin's minimal inhibitory concentrations (MICs) were higher but its bactericidal profile was distinct and, in one case, superior [1]. Against *Burkholderia cepacia*, dermatoxin demonstrated partial killing (≈50% cell death at 25-100 µM), whereas alamethicin was completely inactive even at 100 µM [1].

Antimicrobial peptides Mollicutes Structure-activity relationship

Narrower Gram-Positive Spectrum Compared to Dermaseptin B2 and PBN2

Dermatoxin's antimicrobial spectrum is notably narrower than that of related dermaseptins. While dermatoxin is effective against *Bacillus megaterium* (MIC 6.25 µM) and *Corynebacterium glutamicum* (MIC 25 µM), it is inactive against *Staphylococcus aureus* at concentrations up to 100 µM [1]. In contrast, dermaseptin-like peptide PBN2 from the same source species (*Phyllomedusa bicolor*) exhibits potent activity against *S. aureus* with an MIC of 3.1 µM [2]. Similarly, dermaseptin B2 has reported MICs against *S. aureus* in the range of 2.68-8 µM [3].

Antimicrobial spectrum Gram-positive bacteria Peptide selectivity

Reduced Efficacy Against Gram-Negative Bacteria Versus Dermaseptin B2 and PBN2

Dermatoxin demonstrates limited activity against Gram-negative bacteria, showing resistance in *E. coli*, *P. aeruginosa*, and *S. typhimurium* up to 100 µM [1]. This is a key point of differentiation. Dermaseptin B2, for instance, is active against *E. coli* with MICs ranging from 2.68-8 µM [2]. Dermaseptin-like PBN2 is even more potent, with an MIC of 1.5 µM against *E. coli* [3]. This consistent difference across multiple comparators highlights dermatoxin's functional specialization.

Antimicrobial spectrum Gram-negative bacteria Comparative efficacy

Non-Hemolytic Profile Distinguishes Dermatoxin from Hemolytic AMPs

A critical differentiator for any membrane-active antimicrobial peptide is its selectivity for bacterial over mammalian cell membranes, often measured by hemolytic activity. Dermatoxin-B1 and Dermatoxin-S1 are explicitly annotated as 'Non-hemolytic' in curated databases [1][2]. While quantitative HC50 values were not located in the primary literature for the *P. bicolor* dermatoxin, this qualitative designation is a crucial piece of comparative data. Many other frog skin AMPs, including some dermaseptins, exhibit measurable hemolytic activity at concentrations near their MICs, limiting their therapeutic potential.

Hemolytic activity Selectivity Therapeutic index

Divergent Mechanism: Permeabilization via Ion Channels Rather Than Detergent-Like Lysis

Dermatoxin's mechanism of bacterial killing is distinct from that of many other membrane-active peptides, which often act via a 'carpet' or detergent-like solubilization mechanism. Fluorescence microscopy studies on dermatoxin-treated *Burkholderia cepacia* cells revealed that the peptide induces alterations in membrane permeability without causing gross membrane solubilization [1]. This is consistent with the formation of discrete ion-conducting channels in the plasma membrane, a mechanism shared with alamethicin but not with the broader class of dermaseptins B or phylloxins, which are noted to have 'very different' cidal mechanisms [1].

Mechanism of action Membrane permeabilization Ion channels

Evidence-Backed Research and Industrial Applications for Dermatoxin Based on Its Quantified Differentiation


Targeting Mollicute Infections and Contaminations in Cell Culture

Given its potent activity against *Acholeplasma laidlawii* and *Spiroplasma melliferum* (MICs 12.5-25 µM) [1], dermatoxin is a prime candidate for developing anti-mollicute agents. *A. laidlawii* is a common and troublesome contaminant in mammalian cell culture. Dermatoxin's non-hemolytic profile suggests it could be a safer alternative to broad-spectrum antibiotics like alamethicin for treating these specific infections without harming the cultured cells.

Biophysical Studies of Selective Membrane Permeabilization and Ion Channel Formation

Dermatoxin's unique mechanism of increasing membrane permeability without causing lysis, likely via ion channel formation [1], makes it an excellent tool for fundamental biophysical research. It can be used to probe the biophysics of peptide-lipid interactions, study the formation and properties of peptide-induced ion channels in model membranes, and investigate the subtle differences between permeabilization and solubilization in a controlled system.

Development of Narrow-Spectrum Antimicrobials for *Bacillus* and *Corynebacterium* Species

Dermatoxin's selective activity against *Bacillus megaterium* (MIC 6.25 µM) and *Corynebacterium glutamicum* (MIC 25 µM), coupled with its inactivity against *Staphylococcus aureus* and Gram-negative pathogens [1], positions it as a scaffold for narrow-spectrum antibiotics. This is valuable for targeted therapies that aim to spare the commensal microbiome, a key advantage over broad-spectrum agents. Its non-hemolytic nature further supports its potential as a therapeutic lead.

Selective Antimicrobial Agent in Mixed Microbial Communities

In complex environmental or clinical samples, dermatoxin's distinct spectrum—active against specific Gram-positives and mollicutes but inactive against *S. aureus* and *E. coli* [1]—can be exploited as a selective tool. It can be used in microbiological studies to selectively inhibit a subset of the bacterial community (e.g., *Bacillus* or *Corynebacterium* species) without affecting others, allowing researchers to study community dynamics, competitive interactions, or to isolate specific organisms from a mixed culture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dermatoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.